Luteoforol

Phytoalexin Plant Pathology Antimicrobial

Luteoforol (CAS 13392-26-2), also designated as 3-deoxyleucocyanidin, is a naturally occurring flavan-4-ol flavonoid characterized by a 3′,4,4′,5,7-pentahydroxyflavan backbone. It functions as a key biosynthetic intermediate in the 3-deoxyanthocyanin pathway, serving as the direct precursor to luteolinidin, and is distinct from flavan-3-ols (catechins) and flavan-3,4-diols (leucoanthocyanidins) by the absence of a hydroxyl group at the C-3 position.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 13392-26-2
Cat. No. B081471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteoforol
CAS13392-26-2
Synonymsluteoforol
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O
InChIInChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2
InChIKeyPFTAWBLQPZVEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luteoforol (CAS 13392-26-2): Core Identity and Procurement Baseline for a Flavan-4-ol Phytoalexin


Luteoforol (CAS 13392-26-2), also designated as 3-deoxyleucocyanidin, is a naturally occurring flavan-4-ol flavonoid characterized by a 3′,4,4′,5,7-pentahydroxyflavan backbone [1]. It functions as a key biosynthetic intermediate in the 3-deoxyanthocyanin pathway, serving as the direct precursor to luteolinidin, and is distinct from flavan-3-ols (catechins) and flavan-3,4-diols (leucoanthocyanidins) by the absence of a hydroxyl group at the C-3 position [1]. This compound is inducibly accumulated in pome fruits (e.g., apple) upon treatment with the plant growth regulator prohexadione-calcium, acting as an endogenous phytoalexin against bacterial and fungal pathogens [2]. Due to its inherent chemical instability and high reactivity, luteoforol is primarily procured as a research-grade analytical standard or as a synthetic intermediate for specialized phytochemical and plant pathology investigations .

Luteoforol Procurement: Why Substituting with Common Analogs (Leucocyanidin or Catechin) Compromises Experimental Outcomes


Generic substitution of luteoforol with more common, structurally similar flavonoids—such as leucocyanidin (a flavan-3,4-diol), catechin/epicatechin (flavan-3-ols), or luteoliflavan—is not scientifically valid due to profound functional divergence arising from a single hydroxyl group. Luteoforol is a flavan-4-ol, meaning it lacks the C-3 hydroxylation present in flavan-3-ols (catechins) and flavan-3,4-diols (leucoanthocyanidins) [1]. This structural distinction fundamentally alters its chemical reactivity, biosynthetic fate, and biological activity. Critically, the direct downstream product of luteoforol, luteoliflavan (a 3-deoxycatechin), exhibits a complete loss of antimicrobial activity, demonstrating that the specific oxidation state and C-4 hydroxyl group of luteoforol are essential for its potent, non-specific biocidal properties [2]. Therefore, in assays requiring phytoalexin activity, precursor function in anthocyanidin biosynthesis, or studies of flavan-4-ol metabolism, substitution with leucocyanidin or other off-the-shelf flavonoids will lead to erroneous conclusions regarding mechanism, potency, and pathway analysis.

Quantitative Evidence for Luteoforol (CAS 13392-26-2): Head-to-Head Differentiation from Structural Analogs in Key Biological Assays


Luteoforol Exhibits >10-Fold Superior Antimicrobial Potency Over Structurally Related Phytoalexins Luteolinidin and Apigeninidin

Luteoforol's antimicrobial potency was directly compared to the structurally related phytoalexins luteolinidin and apigeninidin in an in vitro assay. Luteoforol demonstrated more than a 10-fold higher level of activity against the same bacterial targets [1].

Phytoalexin Plant Pathology Antimicrobial

Luteoforol Demonstrates Concentration-Dependent Broad-Spectrum Antibacterial Activity Against 10 Diverse Bacterial Strains

The antibacterial efficacy of isolated luteoforol was quantified across a concentration gradient. The compound exhibited concentration-dependent inhibitory activity against all 10 bacterial strains tested within a specific concentration range [1].

Antibacterial Natural Product Microbiology

Luteoforol is the Most Active HSV-1 Inhibitor Among All Compounds Isolated from Hypericum connatum

In a screening of several isolated compounds from Hypericum connatum for antiviral activity against herpes simplex virus type 1 (HSV-1), luteoforol was identified as the most potent inhibitor of cytopathic effect (CPE) and viral titer reduction [1].

Antiviral Herpes Simplex Virus Natural Product

Luteoforol Exhibits a Unique Acid-Dependent Chromogenic Shift (λmax 550 nm) Enabling Specific Quantitation in Complex Plant Matrices

Luteoforol reacts with concentrated mineral acid in the cold to produce a distinct purple chromophore with a maximum absorbance (λmax) at 550 nm. This property forms the basis of a specific colorimetric method for its determination, which is not applicable to other leucoanthocyanidins like leucocyanidin [1].

Analytical Method Sorghum Quantitation

Luteoforol: Optimal Application Scenarios for Research and Industrial Use Based on Verifiable Differentiation


Plant Pathology and Crop Protection Research: Investigating Phytoalexin-Mediated Disease Resistance

Luteoforol is the essential analytical standard for laboratories studying the mechanism of induced disease resistance in pome fruits (apple, pear) and other crops. Its >10-fold greater antimicrobial activity compared to luteolinidin and apigeninidin makes it the critical compound for quantifying the active defense response elicited by prohexadione-calcium treatments [1]. Substitution with luteoliflavan or leucocyanidin will yield false-negative results in bioassays against Erwinia amylovora, as these analogs lack its potent, non-specific biocidal properties [1].

Flavonoid Biosynthesis and Metabolic Engineering: Pathway Elucidation and Intermediate Analysis

As a specific intermediate in the 3-deoxyanthocyanin pathway, luteoforol is an indispensable reference compound for validating the activity of key enzymes like dihydroflavonol 4-reductase (DFR) and for metabolic profiling in genetically modified plants [2]. Its unique λmax at 550 nm upon cold acid treatment provides a simple and selective detection method, distinguishing it from other leucoanthocyanidins in complex mixtures [3]. This property is directly applicable to high-throughput screening of sorghum varieties for tannin composition and quality control.

Natural Product and Ethnopharmacology Research: Bioassay-Guided Fractionation of Botanical Extracts

For researchers investigating the antiviral properties of medicinal plants like Hypericum connatum, luteoforol is the validated active marker compound. Studies have shown it to be the most potent inhibitor of HSV-1 among all isolated compounds from this plant, making it the necessary reference for standardizing extracts and tracking the active principle during fractionation [4]. Its use ensures reproducibility and biological relevance in studies of antiviral botanicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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